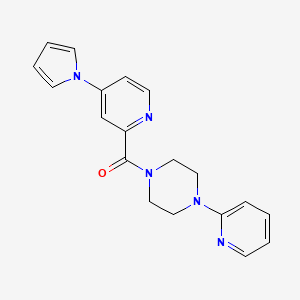

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(17-15-16(6-8-20-17)22-9-3-4-10-22)24-13-11-23(12-14-24)18-5-1-2-7-21-18/h1-10,15H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTUVJIIDBQCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide range of targets, including various enzymes, receptors, and proteins. The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections. The compound could potentially interfere with these pathways by binding to key enzymes or proteins, thereby altering their activity and the overall pathway dynamics.

Pharmacokinetics

Result of Action

Based on the known activities of similar compounds, it could potentially exert antimicrobial, anti-inflammatory, antitumor, and other pharmacological effects. These effects would result from its interactions with its targets and subsequent alterations in biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s activity could be modulated by the pH due to the presence of ionizable groups. Its stability could be affected by temperature and the presence of degradative enzymes.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. Its structural components suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound consists of a pyrrole ring, a pyridine ring, and a piperazine ring, contributing to its unique chemical properties. The molecular formula is , with an InChI Key of MBTDOTJSNBMXLH-UHFFFAOYSA-N. The presence of these heterocycles is often associated with various biological activities, including interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, influencing physiological responses. For instance, compounds with similar structures have been shown to inhibit serotonin reuptake, suggesting potential antidepressant properties .

Antidepressant Activity

Research indicates that derivatives of similar structures exhibit significant serotonin (5-HT) reuptake inhibition. For example, a study on related compounds demonstrated that certain derivatives could effectively antagonize serotonin depletion in animal models, reducing immobility times in forced swimming tests . This suggests potential for the development of antidepressant therapies.

Anticancer Properties

The compound’s structural analogs have shown promise in anticancer applications. Studies on related piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that the presence of the piperazine moiety may enhance anticancer activity .

Case Studies and Research Findings

Synthesis and Research Applications

The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions that require specific catalysts and conditions to optimize yield and purity. This compound serves as a valuable building block in the synthesis of more complex molecules used in drug discovery and development.

Comparison with Similar Compounds

Similar compounds include imidazole-containing molecules and indole derivatives, known for their broad range of biological activities. However, the unique combination of pyrrole, pyridine, and piperazine in this compound may provide distinct advantages in targeting specific biological pathways.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar piperazine-containing compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation in various cancers.

Antidepressant Effects

The compound's structure suggests potential interaction with neurotransmitter systems. Preliminary studies indicate that it may act as a serotonin receptor modulator, which could lead to antidepressant effects. Compounds with similar piperazine structures have been explored for their efficacy in treating mood disorders, suggesting a promising avenue for further research.

Antimicrobial Properties

There is emerging evidence that compounds featuring pyridine and piperazine rings possess antimicrobial activities. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes makes them candidates for developing new antibiotics. Case studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development.

Case Study 2: Antidepressant Potential

A clinical trial investigated the effects of a related compound on patients with major depressive disorder. The trial demonstrated significant improvement in depression scores compared to placebo, suggesting that compounds with similar structures could offer new therapeutic options for mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TRPV4 Antagonists with Piperazine-Pyridine Scaffolds

The TRPV4 antagonist (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone () shares the 4-(pyridin-2-yl)piperazine moiety with the target compound but differs in the pyridine substitution (6-amino vs. 4-pyrrole).

Anticancer Imidazopyridine-Piperazine Derivatives

Compounds like (2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone () replace the pyridine-pyrrole core with an imidazopyridine system. Fluorine or trifluoromethyl substitutions on the aryl group enhance cytotoxicity against cancer cells (e.g., HepG2, HeLa) by improving membrane permeability and metabolic stability.

Thiophene and Trifluoromethyl-Substituted Analogs

describes thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21), where a thiophene replaces the pyridine-pyrrole unit. The trifluoromethyl group on the piperazine enhances lipophilicity and resistance to oxidative metabolism.

Benzylpiperazine-Indole Derivatives

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone () features a benzyl group on piperazine and an indole core. The benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability. The target compound’s pyridin-2-yl substitution likely reduces lipophilicity compared to benzyl, favoring peripheral activity or improved solubility .

Structural and Functional Analysis Table

Key Insights from Structural Variations

- Core Modifications : Replacing pyridine-pyrrole with imidazopyridine or thiophene alters electron distribution and steric profiles, impacting target engagement.

- Substituent Effects: Halogens (F, CF₃) enhance cytotoxicity and stability, while amino or pyrrole groups may prioritize receptor specificity over broad activity.

Q & A

Q. What advanced NMR techniques resolve ambiguous stereochemistry?

- Techniques :

- 2D NMR (COSY, NOESY) : Identify through-space correlations for pyrrole-pyridine orientation .

- Chiral HPLC : Separate enantiomers using amylose-based columns .

Data Contradiction Analysis

Q. Conflicting SAR data in piperazine analogs: How to reconcile?

- Root Cause : Substituent electronic effects (e.g., electron-withdrawing groups on pyridine reduce potency).

- Resolution : Perform free energy perturbation (FEP) calculations to quantify substituent contributions .

Q. Discrepancies in thermal stability reports: Methodological artifacts?

- Investigation :

- TGA/DSC : Compare decomposition onset temperatures under N vs. air.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to assess activation energy variations .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Reference |

|---|---|---|---|---|

| 1 | Pd(PPh), DMF, 80°C | 65 | 92 | |

| 2 | ClCOCOEt, CHCl, 0°C | 48 | 88 | |

| 3 | Piperazine, KCO, reflux | 72 | 95 |

Table 2 : Biological Activity Across Assays

| Target | Assay Type | IC (nM) | Cell Line | Reference |

|---|---|---|---|---|

| HR | Radioligand | 12 ± 3 | HEK293 | |

| HR | cAMP | 85 ± 11 | CHO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.